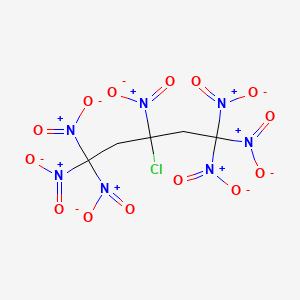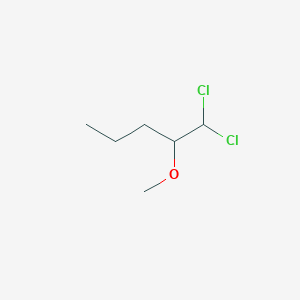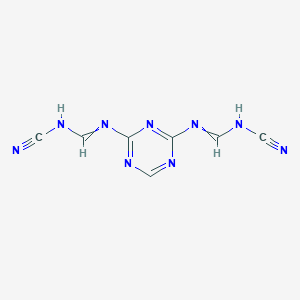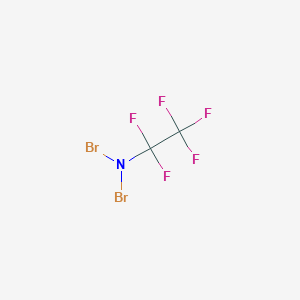
N-Bromo-N-(pentafluoroethyl)hypobromous amide (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bromo-N-(pentafluoroethyl)hypobromous amide is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of bromine and pentafluoroethyl groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-N-(pentafluoroethyl)hypobromous amide typically involves the reaction of a suitable amide precursor with bromine or a brominating agent. Commonly used brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Bromo-N-(pentafluoroethyl)hypobromous amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to achieve high yields and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Bromo-N-(pentafluoroethyl)hypobromous amide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in reactions with N-Bromo-N-(pentafluoroethyl)hypobromous amide include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from reactions involving N-Bromo-N-(pentafluoroethyl)hypobromous amide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated organic compounds, while reduction reactions can produce amines or other reduced species .
Applications De Recherche Scientifique
N-Bromo-N-(pentafluoroethyl)hypobromous amide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in antimicrobial treatments.
Mécanisme D'action
The mechanism of action of N-Bromo-N-(pentafluoroethyl)hypobromous amide involves its ability to act as an oxidizing agent. The bromine atoms in the compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins and nucleic acids, resulting in various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Bromo-N-(pentafluoroethyl)hypobromous amide include:
N-Bromosuccinimide (NBS): A widely used brominating agent in organic synthesis.
N-Bromoacetamide: Another brominated amide with similar reactivity.
N-Bromophthalimide: Used in similar applications as a brominating agent.
Uniqueness
N-Bromo-N-(pentafluoroethyl)hypobromous amide is unique due to the presence of the pentafluoroethyl group, which enhances its stability and reactivity compared to other brominated amides. This makes it particularly useful in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
83696-32-6 |
|---|---|
Formule moléculaire |
C2Br2F5N |
Poids moléculaire |
292.83 g/mol |
Nom IUPAC |
N,N-dibromo-1,1,2,2,2-pentafluoroethanamine |
InChI |
InChI=1S/C2Br2F5N/c3-10(4)2(8,9)1(5,6)7 |
Clé InChI |
WGQAKIIJEPEGMS-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(N(Br)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



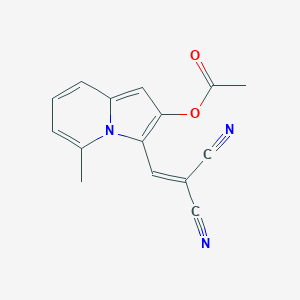

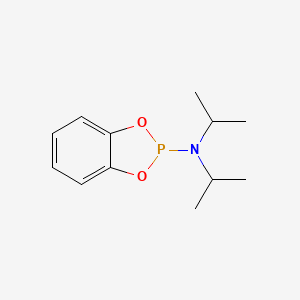
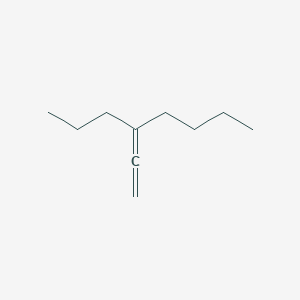
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
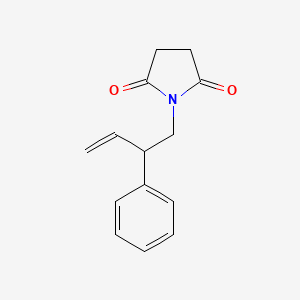
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
